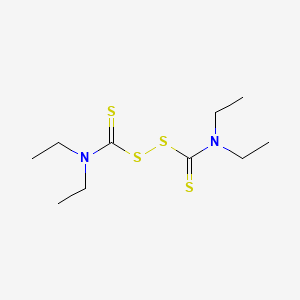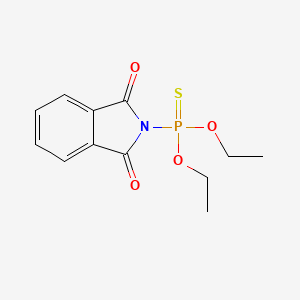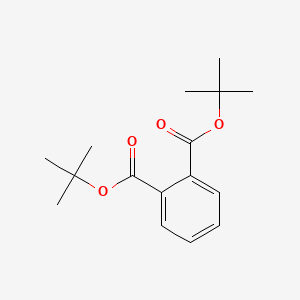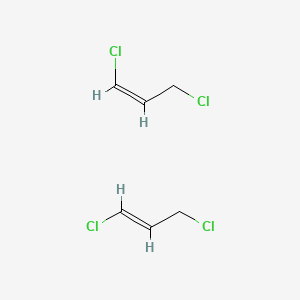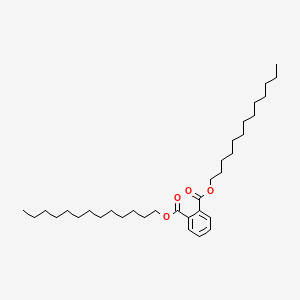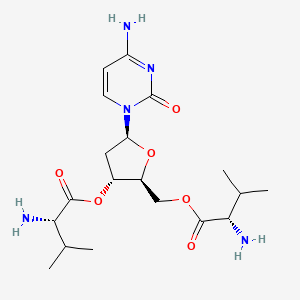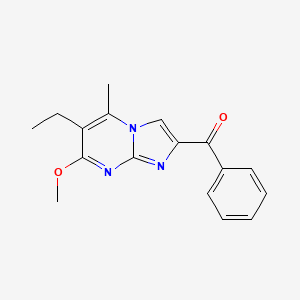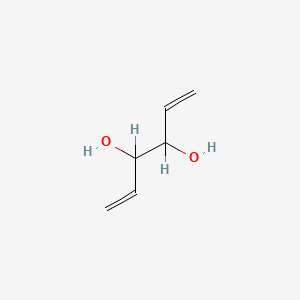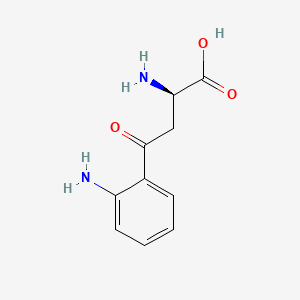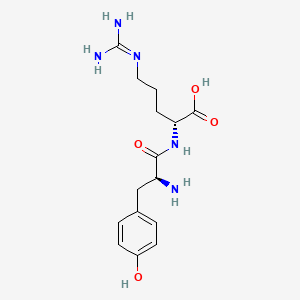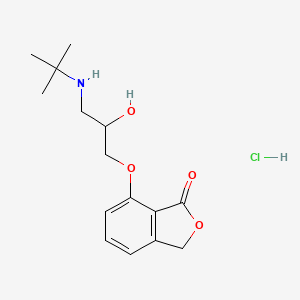
聚多卡醇
描述
科学研究应用
Thesit<SUP>®</SUP> has a wide range of applications in scientific research:
Chemistry: It is used as a solubilizing agent for hydrophobic compounds and in the preparation of micelles for various chemical reactions.
Biology: Thesit<SUP>®</SUP> is employed in the extraction and purification of membrane proteins, as it can solubilize these proteins without denaturing them.
Medicine: It has anti-angiogenic properties and is used in sclerotherapy for the treatment of varicose veins.
Industry: Thesit<SUP>®</SUP> is used in the formulation of various personal care products, including shampoos and lotions, due to its surfactant properties .
作用机制
Target of Action
Polidocanol, also known as Thesit<SUP>®</SUP>, primarily targets the endothelium of blood vessels . The endothelium is the inner lining of blood vessels and plays a crucial role in vascular homeostasis .
Mode of Action
Polidocanol acts by irritating the vein intimal endothelium , leading to thrombosis formation . When administered, it locally damages the blood vessel endothelium . Following this endothelial damage, platelets aggregate at the site and attach to the venous wall, eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel .
Biochemical Pathways
The occlusion of the blood vessels leads to their eventual replacement by other types of tissue .
Pharmacokinetics
The pharmacokinetics of Polidocanol involve its distribution and elimination. The volume of distribution for Varithena, a brand name for Polidocanol, is reported to be between 35 to 82 L . The half-life of elimination for Asclera and Varithena, two forms of Polidocanol, are 90 minutes and 102 to 153 minutes respectively .
Result of Action
The result of Polidocanol’s action is the occlusion of the injected vein . This leads to the reduction in the appearance of varicosities, such as spider veins and reticular veins . It also causes fibrosis inside varicose veins, reducing their appearance .
Action Environment
The action of Polidocanol can be influenced by various environmental factors. For instance, the procedure should be done with caution as it can cause the eruption of varicose and spider veins throughout the lower leg . The appearance of the leg may be forever compromised . Therefore, the environment in which Polidocanol is administered can significantly influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Thesit<SUP>®</SUP> plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to reduce background sedimentation in reaction buffers, enhancing the solubility and stability of proteins . Thesit<SUP>®</SUP> interacts with membrane proteins, aiding in their extraction and purification without altering their biological activity . Additionally, it has been shown to possess anti-angiogenic effects in vitro and in vivo, making it useful in sclerotherapy .
Cellular Effects
Thesit<SUP>®</SUP> influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can permeabilize cell membranes, allowing for the efficient extraction of membrane-bound proteins . Thesit<SUP>®</SUP> has been observed to affect cell signaling pathways by modulating the activity of membrane-associated receptors and enzymes . Furthermore, it can impact gene expression by altering the cellular environment and affecting the stability of mRNA .
Molecular Mechanism
At the molecular level, Thesit<SUP>®</SUP> exerts its effects through binding interactions with biomolecules. It can form micelles that encapsulate hydrophobic regions of proteins, thereby stabilizing them in aqueous solutions . Thesit<SUP>®</SUP> can also inhibit or activate enzymes by altering their conformation and accessibility to substrates . Additionally, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thesit<SUP>®</SUP> can change over time due to its stability and degradation. Thesit<SUP>®</SUP> is stable at temperatures between +2 to +8°C for up to 24 months when protected from light and stored under argon or nitrogen . Over time, its effectiveness in solubilizing proteins and reducing background sedimentation may decrease, necessitating the use of fresh preparations . Long-term exposure to Thesit<SUP>®</SUP> can also lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of Thesit<SUP>®</SUP> vary with different dosages in animal models. At low doses, Thesit<SUP>®</SUP> is effective in solubilizing proteins and enhancing their stability without causing significant toxicity . At high doses, Thesit<SUP>®</SUP> can exhibit toxic effects, including cell membrane disruption and cytotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point leads to a rapid increase in adverse effects .
Metabolic Pathways
Thesit<SUP>®</SUP> is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites by altering the activity of enzymes involved in metabolic reactions . Thesit<SUP>®</SUP> has been shown to interact with enzymes such as G protein from bovine brain, influencing their activity and stability . Additionally, it can impact the overall metabolic network by modulating the availability of substrates and cofactors .
Transport and Distribution
Within cells and tissues, Thesit<SUP>®</SUP> is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells through endocytosis and distributed to various cellular compartments . Thesit<SUP>®</SUP> can also bind to specific proteins, facilitating its transport and localization within cells . Its distribution within tissues is influenced by factors such as concentration, exposure time, and the presence of other biomolecules .
Subcellular Localization
Thesit<SUP>®</SUP> exhibits specific subcellular localization, which can affect its activity and function. It is known to localize to the cell membrane, where it interacts with membrane proteins and lipids . Thesit<SUP>®</SUP> can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in protein processing and trafficking . Post-translational modifications and targeting signals can direct Thesit<SUP>®</SUP> to specific organelles, influencing its subcellular distribution and activity .
准备方法
Thesit<SUP>®</SUP> is synthesized through the ethoxylation of dodecanol (lauryl alcohol) with ethylene oxide. The reaction typically involves the use of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions. The degree of ethoxylation (number of ethylene oxide units) can be adjusted to achieve the desired properties .
化学反应分析
Thesit<SUP>®</SUP> primarily undergoes reactions typical of non-ionic surfactants. These include:
Oxidation: Thesit<SUP>®</SUP> can be oxidized to form peroxides, especially in the presence of air and light.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Thesit<SUP>®</SUP> can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
相似化合物的比较
Thesit<SUP>®</SUP> is often compared to other non-ionic surfactants such as Triton X-100 and Brij 35. While all these surfactants can solubilize membrane proteins, Thesit<SUP>®</SUP> is unique in its ability to do so without denaturing the proteins. This makes it particularly valuable in applications where maintaining protein functionality is crucial. Similar compounds include:
Triton X-100: A non-ionic surfactant commonly used in protein solubilization.
Brij 35: Another non-ionic surfactant used for similar purposes.
Lubrol: Often used as a substitute for Thesit<SUP>®</SUP> in membrane protein research .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJQDTZCDSESIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5039721 | |
| Record name | Polyoxyethylene (9) lauryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
miscible | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue. | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3055-99-0, 9002-92-0 | |
| Record name | Nonaethylene glycol monododecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polidocanol [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polyoxyethylene (9) lauryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
33-36 °C | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thesit, due to its amphiphilic nature, can integrate into lipid bilayers and extract membrane proteins while maintaining their structural integrity and functionality. [] This solubilization is influenced by Thesit concentration and its interaction with specific lipid species. For instance, Thesit preferentially solubilizes phospholipids enriched in saturated fatty acids, which form tightly packed vesicles that stabilize membrane proteins like the sheep brain serotonin 5-HT1A receptor. []
A: Thesit's impact on enzyme activity is concentration-dependent and varies between enzymes. Studies on cholesterol oxidases from Streptomyces hygroscopicus (SCO) and Brevibacterium sterolicum (BCO) show that low Thesit concentrations enhance activity, while higher concentrations have an inhibitory effect. [] This suggests direct interaction between Thesit and the enzymes, independent of micellar phenomena.
ANone: Thesit, chemically polyoxyethylene(9)dodecyl ether, does not have a single, defined molecular formula or weight as it is a mixture of oligomers with varying numbers of oxyethylene units.
ANone: While the provided literature doesn't offer specific spectroscopic data for Thesit, its structural features suggest characterization possibilities using techniques like NMR and mass spectrometry.
A: Thesit primarily acts as a solubilizing agent and does not exhibit intrinsic catalytic properties. Its role lies in facilitating enzymatic reactions by solubilizing substrates or enzymes, as seen in lipase activity assays using triolein. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


